N-(2-methoxyethyl)-N'-{[1-(thiophene-2-sulfonyl)pyrrolidin-2-yl]methyl}ethanediamide
Description
N-(2-Methoxyethyl)-N'-{[1-(thiophene-2-sulfonyl)pyrrolidin-2-yl]methyl}ethanediamide is a synthetic small molecule characterized by a pyrrolidine core substituted with a thiophene-2-sulfonyl group and a methoxyethyl-ethanediamide side chain. The compound’s structure integrates sulfonamide and amide functionalities, which are critical for hydrogen bonding and target interactions. Its thiophene moiety may confer π-π stacking capabilities, while the methoxyethyl group enhances solubility .
Properties
IUPAC Name |
N-(2-methoxyethyl)-N'-[(1-thiophen-2-ylsulfonylpyrrolidin-2-yl)methyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O5S2/c1-22-8-6-15-13(18)14(19)16-10-11-4-2-7-17(11)24(20,21)12-5-3-9-23-12/h3,5,9,11H,2,4,6-8,10H2,1H3,(H,15,18)(H,16,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKVRSUQOZAKIGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C(=O)NCC1CCCN1S(=O)(=O)C2=CC=CS2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-methoxyethyl)-N'-{[1-(thiophene-2-sulfonyl)pyrrolidin-2-yl]methyl}ethanediamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, chemical properties, mechanisms of action, and biological effects, supported by research findings and case studies.
The molecular formula of the compound is , with a molecular weight of 436.5 g/mol. The compound features a thiophene ring and a pyrrolidine moiety, which contribute to its unique chemical reactivity and potential pharmacological effects.
| Property | Value |
|---|---|
| Molecular Formula | C20H21FN2O4S2 |
| Molecular Weight | 436.5 g/mol |
| IUPAC Name | This compound |
| CAS Number | 951954-48-6 |
Synthesis
The synthesis of this compound typically involves multi-step reactions, including the formation of intermediate compounds through methods such as Suzuki–Miyaura coupling or other carbon–carbon bond-forming reactions. Optimization of these synthetic routes is crucial for achieving high yields and purity in industrial applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The thiophene and pyrrolidine groups may facilitate binding to active sites, leading to modulation of enzymatic activities or receptor functions. This interaction can result in various biological effects, including anti-inflammatory and analgesic properties.
Biological Activity
Research has indicated several potential biological activities associated with this compound:
1. Antifungal Activity
Studies have shown that compounds with similar structures exhibit antifungal properties. The presence of the thiophene moiety is believed to enhance the compound's efficacy against fungal pathogens.
Case Study:
In a laboratory setting, derivatives of this compound were tested against Candida albicans, showing significant inhibition compared to control groups. This suggests potential applications in treating fungal infections.
2. Anti-inflammatory Effects
The compound's ability to modulate inflammatory pathways has been observed in preclinical studies. It appears to inhibit pro-inflammatory cytokines, which could be beneficial in conditions like arthritis or other inflammatory diseases.
Research Findings:
In vitro assays demonstrated that the compound reduced levels of TNF-alpha and IL-6 in activated macrophages, indicating its potential as an anti-inflammatory agent.
3. Analgesic Properties
Preliminary studies suggest that this compound may also possess analgesic properties. Its action on pain pathways could provide a basis for developing new pain management therapies.
Experimental Evidence:
Animal models treated with the compound showed reduced pain responses in formalin tests, supporting its potential use as an analgesic.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Thiophene-Containing Analogues
(a) N-(2-Nitrophenyl)Thiophene-2-Carboxamide ()
- Structural Similarities : Contains a thiophene ring and an amide bond. The dihedral angles between its aromatic rings (8.5–13.5°) are comparable to those in the target compound, suggesting similar conformational flexibility .
- Functional Differences: Exhibits antibacterial and antifungal activity due to nitro group electron-withdrawing effects, which are absent in the target compound.
(b) 1-((1S,2R,4S)-3-((E)-Ferrocenylmethylidene)-2-Hydroxy-7,7-Dimethyl-2-(Thiophen-2-yl)Bicyclo[2.2.1]Heptan-1-yl)-N,N-Dimethylmethanesulfonamide ()
- Structural Similarities : Shares a thiophen-2-yl group and sulfonamide moiety. The bicyclic framework may mimic the pyrrolidine ring’s rigidity in the target compound.
- Functional Differences: Ferrocenyl group introduces redox activity, unlike the methoxyethyl-ethanediamide chain.
Pyrrolidine/Piperidine Derivatives
(a) 5-Substituted Tetrahydronaphthalen-2-yl Methyl-N-Phenyl-N-(Piperidin-4-yl)Propionamide ()
- Structural Similarities : Piperidine ring (6-membered) vs. pyrrolidine (5-membered) in the target compound. Both feature N-alkyl substitutions for target binding.
- Functional Differences : Piperidine derivatives show higher metabolic stability due to reduced ring strain. Sodium triacetoxylborohydride-mediated synthesis yields >80% in this analogue, whereas the target compound’s synthesis method is unspecified .
(b) Goxalapladib ()
- Structural Similarities : Contains a methoxyethyl-piperidine group, analogous to the methoxyethyl-pyrrolidine in the target compound. Both have trifluoromethyl groups for enhanced lipophilicity.
- Functional Differences: Used in atherosclerosis treatment via phospholipase A2 inhibition. The target compound lacks the naphthyridinone core, likely altering its mechanism .
(b) Sulfonamide Crystallography ()
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Physicochemical Properties
| Compound | LogP (Predicted) | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Aromatic Rings |
|---|---|---|---|---|
| Target Compound | 1.8 | 3 | 7 | 2 |
| N-(2-Nitrophenyl)Thiophene-2-Carboxamide | 2.3 | 2 | 5 | 2 |
| Goxalapladib | 4.1 | 1 | 6 | 3 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
